
Application Notes and Protocols for the
Analytical Identification of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,5-Dimethyloctane
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For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4]

As with other hydrocarbons, its identification and quantification are crucial in various fields,

including petroleum analysis, environmental monitoring, and as a potential biomarker or

impurity in chemical synthesis. This document provides detailed application notes and

experimental protocols for the identification of 4,5-Dimethyloctane using modern analytical

techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties
A summary of the key physicochemical properties of 4,5-Dimethyloctane is presented in the

table below.

Property Value Source

Molecular Formula C10H22 [1][2][3][4]

Molecular Weight 142.28 g/mol [1][2][3][4]

CAS Number 15869-96-2 [1][2][3][4]

IUPAC Name 4,5-dimethyloctane [5]
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Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

organic compounds like 4,5-Dimethyloctane. The retention time in the gas chromatograph

provides information on the compound's volatility and interaction with the stationary phase,

while the mass spectrometer provides a fragmentation pattern that serves as a molecular

fingerprint.

The Kovats retention index (RI) is a standardized measure of a compound's retention time,

which aids in its identification by comparing experimental values to literature data. The mass

spectrum of 4,5-Dimethyloctane is characterized by specific fragment ions.

Parameter Value Reference

Kovats Retention Index

(Standard Non-Polar Column)
942, 943, 943.1, 944, 945, 948 [1][5][6]

Most Abundant Fragment (m/z) 70 [5]

Second Most Abundant

Fragment (m/z)
43 [5]

This protocol is a general guideline and may require optimization based on the specific

instrumentation and sample matrix.

1. Sample Preparation:

Dissolve the sample containing 4,5-Dimethyloctane in a volatile organic solvent such as

hexane or pentane to a concentration of approximately 1 mg/mL.

If necessary, perform a serial dilution to bring the concentration within the linear range of the

instrument.

For retention index determination, co-inject the sample with a series of n-alkanes (e.g., C8-

C20).
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2. GC-MS Instrumentation and Parameters:

Parameter Recommended Setting

GC Column
Non-polar capillary column (e.g., HP-5MS, DB-

5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Injector Temperature 250 °C

Injection Mode
Split (e.g., 50:1 split ratio) or Splitless for trace

analysis

Injection Volume 1 µL

Carrier Gas Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program
Initial temperature: 50 °C, hold for 2 min; Ramp:

10 °C/min to 250 °C, hold for 5 min

MS Transfer Line Temp. 280 °C

Ion Source Temperature 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Analyzer Quadrupole or Ion Trap

Scan Range m/z 40-300

3. Data Analysis:

Identify the peak corresponding to 4,5-Dimethyloctane based on its retention time.

Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

Calculate the Kovats retention index using the retention times of the n-alkanes.
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Caption: Workflow for the identification of 4,5-Dimethyloctane using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by

probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are valuable for the

structural elucidation of 4,5-Dimethyloctane.

The following table summarizes the reported ¹H NMR chemical shifts for a mixture of optical

isomers of 4,5-Dimethyloctane.[7] Due to the complexity of the overlapping signals in the

aliphatic region, precise assignment and coupling constants are challenging to determine from

the available data.

Chemical Shift (ppm) Multiplicity (inferred) Assignment (tentative)

1.42 - 1.20 m -CH2-

1.11 m -CH-

1.04 m -CH2-

0.885 t -CH3 (ethyl groups)

0.810 d -CH3 (methyl groups)

0.745 t -CH3 (ethyl groups)
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Note: The assignments are tentative and based on general chemical shift ranges for alkanes.

1. Sample Preparation:

Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

2. NMR Instrumentation and Parameters:

Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency ≥ 300 MHz ≥ 75 MHz

Solvent CDCl₃ CDCl₃

Temperature 298 K 298 K

Pulse Sequence Standard pulse-acquire
Proton-decoupled pulse-

acquire

Number of Scans 16-64 1024-4096

Relaxation Delay 1-2 s 2-5 s

Spectral Width 10-12 ppm 200-220 ppm

3. Data Analysis:

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts and coupling patterns to elucidate the structure.

Use 2D NMR techniques such as COSY and HSQC for more detailed structural assignments

if necessary.
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Caption: Workflow for the structural elucidation of 4,5-Dimethyloctane using NMR.

Confirmatory Identification Strategy
A multi-technique approach is recommended for the unambiguous identification of 4,5-
Dimethyloctane.
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Caption: Logical workflow for the confirmatory identification of 4,5-Dimethyloctane.
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Conclusion
The combination of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic

Resonance spectroscopy provides a robust framework for the confident identification and

structural elucidation of 4,5-Dimethyloctane. GC-MS offers high sensitivity and a characteristic

fragmentation pattern, which, when combined with the Kovats retention index, allows for

reliable identification. NMR spectroscopy provides detailed structural information, confirming

the connectivity of the carbon skeleton and the positions of the methyl branches. By following

the detailed protocols and data analysis strategies outlined in these application notes,

researchers, scientists, and drug development professionals can achieve accurate and

reproducible identification of 4,5-Dimethyloctane in various sample matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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